2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide
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Overview
Description
2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide: is a chemical compound with the following structural formula:
C15H15NO2
It consists of a furan ring attached to a carboxamide group, with a methyl group and an isopropyl (propan-2-yl) group on the phenyl ring. This compound has diverse applications in both research and industry.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the following:
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Boronic Ester Formation: : Start with the synthesis of the boronic ester precursor, such as 2-methyl-3-phenylpropyl boronic ester . This can be achieved through boronate coupling reactions using appropriate reagents.
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Amidation Reaction: : Next, amidate the boronic ester by reacting it with an amine, specifically furan-3-carboxamide , under suitable conditions. This step forms the desired compound.
Industrial Production: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the carboxamide may yield different derivatives.
Substitution: Substitution reactions can occur at the phenyl ring, affecting the overall structure.
Boronic Ester Coupling: Boronic acids or boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions.
Amidation: Amine reactants, such as furan-3-carboxamide, are essential for amidation reactions.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a versatile building block for designing novel molecules.
Functional Groups: Its unique functional groups make it valuable for creating diverse chemical structures.
Drug Discovery: Scientists explore its potential as a scaffold for drug development.
Biological Activity: Investigate its interactions with biological targets (e.g., receptors, enzymes).
Materials Science: The compound’s reactivity contributes to materials synthesis.
Fine Chemicals: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Comparison with Similar Compounds
While there are no direct analogs with the same substituents, related compounds include 2-propenal, 2-methyl-3-phenyl- and 2-methyl-N-((2’-(pyrrolidine-1-sulfonyl) biphenyl-4-yl) methyl)propan-1-amine . the unique combination of furan, carboxamide, and phenyl rings sets our compound apart.
Properties
Molecular Formula |
C15H17NO2 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-methyl-N-(2-propan-2-ylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-10(2)12-6-4-5-7-14(12)16-15(17)13-8-9-18-11(13)3/h4-10H,1-3H3,(H,16,17) |
InChI Key |
BTTNPMCBQZPGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
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